3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate

Beschreibung

Historical Context and Development

The development of 3-bromo-5-nitropyridin-4-yl trifluoromethanesulfonate emerged from the convergence of two significant areas of organic chemistry: the advancement of pyridine functionalization methods and the evolution of triflate chemistry. The foundation for triflate chemistry was established through early observations of triflate as a nucleophile, initially arising from metathesis reactions of organic halides with silver triflate driven by precipitation of silver halide, as reported by Gramstad and Haszeldine in 1956. This foundational work paved the way for the systematic development of organic triflates as versatile synthetic intermediates.

The synthesis of pyridinyl triflates specifically gained momentum through the development of convenient one-pot diazotization methods for converting aminopyridines into their corresponding trifluoromethanesulfonates. Recent advances have demonstrated that the direct transformation of 2-, 3-, and 4-aminopyridines into pyridinyl trifluoromethanesulfonates can be achieved through diazotization with sodium nitrite in mixed hexane-dimethyl sulfoxide or hexane-dimethylformamide solutions in the presence of trifluoromethanesulfonic acid. This methodology represents a significant improvement over earlier approaches, offering higher yields and shorter reaction times compared to traditional dimethyl sulfoxide paste methods.

The specific development of brominated nitropyridine triflates reflects the growing demand for multifunctional building blocks in pharmaceutical and materials chemistry. The synthetic pathway involves sophisticated control of regioselectivity and functional group compatibility, requiring careful optimization of reaction conditions to achieve the desired substitution pattern while maintaining the integrity of all functional groups. The successful synthesis of compounds like this compound demonstrates the maturation of synthetic methodologies that can accommodate multiple electron-withdrawing groups within a single heterocyclic framework.

Structural Classification in Brominated Pyridine Chemistry

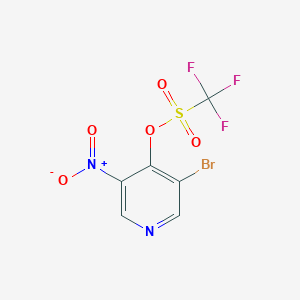

This compound occupies a distinct position within the family of brominated pyridines, representing a highly substituted derivative that combines halogen, nitro, and sulfonate ester functionalities. The compound belongs to the broader class of polysubstituted pyridines, specifically those bearing electron-withdrawing groups at multiple positions around the aromatic ring. The structural arrangement places the bromine substituent at the 3-position, the nitro group at the 5-position, and the trifluoromethanesulfonate ester at the 4-position of the pyridine ring, creating a substitution pattern that significantly alters the electronic properties of the heterocycle.

| Position | Substituent | Electronic Effect | Steric Influence |

|---|---|---|---|

| 3 | Bromine | Electron-withdrawing (inductive) | Moderate steric bulk |

| 4 | Trifluoromethanesulfonate | Strong electron-withdrawing | Significant steric bulk |

| 5 | Nitro | Strong electron-withdrawing | Moderate steric bulk |

The electronic characteristics of this compound differ markedly from simpler bromopyridines such as 3-bromopyridine, which has the molecular formula C5H4BrN and molecular weight of 158.00 g/mol. While 3-bromopyridine represents a relatively simple halogenated heterocycle, the addition of nitro and triflate functionalities in this compound creates a highly electron-deficient system with dramatically altered reactivity patterns. The cumulative electron-withdrawing effects of all three substituents render the pyridine nitrogen significantly less basic and the aromatic ring more susceptible to nucleophilic attack.

Comparison with related compounds such as 3-bromo-5-nitro-4-pyridinol reveals the impact of the triflate substitution. The pyridinol derivative, with CAS number 31872-65-8 and molecular formula C5H3BrN2O3, contains a hydroxyl group at the 4-position instead of the trifluoromethanesulfonate ester. This structural difference fundamentally alters the compound's synthetic utility, as the triflate group serves as an excellent leaving group for various substitution reactions, while the hydroxyl group typically requires activation for similar transformations.

Position in the Landscape of Organotriflate Compounds

Within the broader landscape of organotriflate compounds, this compound represents a specialized subset that combines the unique reactivity of trifluoromethanesulfonate esters with the versatility of substituted pyridine systems. Trifluoromethanesulfonate esters, commonly known as triflates, have emerged as indispensable tools in modern organic synthesis due to their exceptional properties as leaving groups and their stability under various reaction conditions. The trifluoromethanesulfonate anion exhibits remarkable nucleophilicity in organic chemistry, finding widespread use in preparative chemistry for the generation of reactive intermediates.

The incorporation of the triflate functionality into the pyridine framework creates opportunities for diverse synthetic transformations. Research has demonstrated that aryl triflates serve as effective coupling partners for palladium-catalyzed direct arylation reactions, with the reaction conditions and catalyst selection having determining influences on yields. The system combining triphenylphosphine and palladium acetate has shown particular effectiveness in these transformations, highlighting the synthetic value of pyridinyl triflates in cross-coupling chemistry.

The unique position of this compound among organotriflates stems from the presence of multiple reactive sites within the molecule. Unlike simple aryl triflates that typically contain only the triflate leaving group, this compound offers three distinct functionalization opportunities: the triflate group for nucleophilic substitution or cross-coupling reactions, the bromine substituent for additional cross-coupling transformations, and the nitro group for reduction or other modifications. This multifunctional character positions the compound as a valuable synthetic intermediate for accessing complex molecular architectures.

The stability and reactivity profile of this compound aligns with general observations about pyridinyl triflates. Formation of pyridinyl triflates under sodium nitrite and trifluoromethanesulfonic acid treatment in hexane-dimethyl sulfoxide systems occurs within one hour, significantly faster than alternative methodologies. This enhanced reactivity, combined with higher yields compared to traditional approaches, demonstrates the advantageous position of pyridinyl triflates within the broader family of organotriflate compounds.

Eigenschaften

IUPAC Name |

(3-bromo-5-nitropyridin-4-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O5S/c7-3-1-11-2-4(12(13)14)5(3)17-18(15,16)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZMDZBTAZZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148136 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-67-2 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure and reactivity make it an important intermediate for developing biologically active compounds. This article delves into the biological activity associated with this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.08 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. It is utilized in various synthetic pathways to produce compounds with significant pharmacological properties. The trifluoromethanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for creating complex molecular architectures.

Interaction with Biological Targets

The compound has been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, it has been implicated in the inhibition of kinases, which are critical for cell cycle regulation and signal transduction.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific kinases. For instance, a study focused on the structure-activity relationship (SAR) revealed that modifications to the pyridine ring significantly influence the inhibitory potency against cyclin-dependent kinase (CDK) pathways .

Cytotoxicity Assays

In vitro assays have been conducted using human cancer cell lines to assess the cytotoxic effects of compounds synthesized from this compound. The sulforhodamine B (SRB) assay indicated that certain derivatives possess selective cytotoxicity against colorectal carcinoma cells, suggesting potential therapeutic applications in oncology .

Synthesis of Bioactive Compounds

A notable application of this compound is its role as an intermediate in synthesizing novel anti-cancer agents. Researchers have successfully synthesized new derivatives that demonstrate enhanced selectivity and potency against various cancer cell lines through modifications of the nitro and bromo groups on the pyridine ring .

Applications in Drug Development

The versatility of this compound makes it a valuable building block in drug discovery. Its ability to form stable linkages with biomolecules allows for the development of targeted therapies. Additionally, its application in click chemistry facilitates the creation of complex drug delivery systems.

Future Directions

Ongoing research aims to further explore the biological activity and therapeutic potential of this compound by:

- Investigating its effects on additional cancer types.

- Exploring its interactions with other molecular targets.

- Optimizing synthetic pathways to improve yield and reduce toxicity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate serves as a valuable intermediate in organic synthesis. Its triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives.

Nucleophilic Substitution Reactions

In nucleophilic aromatic substitution reactions, this compound can react with nucleophiles such as amines, alcohols, and thiols. This versatility enables the synthesis of various functionalized pyridine derivatives, which are crucial in pharmaceutical development .

Table 1: Nucleophiles and Corresponding Products

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amine | 3-Aminopyridine derivative | Base, solvent at RT |

| Alcohol | 3-Alkoxy pyridine derivative | Acid catalyst, reflux |

| Thiol | 3-Thioether pyridine derivative | Base, solvent at RT |

Medicinal Chemistry

The compound's derivatives have shown potential in medicinal chemistry, particularly as pharmacological agents. The nitro group in the pyridine ring can be reduced to amines, which are often associated with biological activity.

Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit selective inhibition of protein kinases involved in cancer progression. For example, modifications to the compound have led to the discovery of selective PKMYT1 inhibitors, which are promising candidates for treating specific types of cancer .

Table 2: Biological Activities of Derivatives

| Compound | Target Enzyme | Activity Level |

|---|---|---|

| 3-Aminopyridine derivative | PKMYT1 | High |

| 3-Nitropyridine derivative | SRC/ABL kinases | Moderate |

Building Blocks for Complex Molecules

The ability of this compound to undergo various coupling reactions makes it a suitable building block for synthesizing complex molecular architectures.

Coupling Reactions

The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds, which are significant in materials science and organic electronics .

Table 3: Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, THF | 75-90 |

| Stille Coupling | Sn reagent, Pd catalyst | 60-80 |

Case Studies and Further Research Directions

Future research could focus on optimizing reaction conditions for higher yields and exploring additional biological activities of new derivatives. Investigating the structure-activity relationships (SAR) will be crucial for developing more effective therapeutic agents based on this compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, enabling nucleophilic substitution at the pyridine ring. The electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents activate the ring, directing nucleophiles to the para position relative to the triflate.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines yields 4-amino-3-bromo-5-nitropyridine derivatives. For example, treatment with aqueous NH₃ in THF at 60°C replaces the triflate with an amino group .

-

Alkoxylation: Substitution with alkoxides (e.g., NaOMe) in DMF at room temperature produces 4-alkoxy-3-bromo-5-nitropyridines .

Transition Metal-Catalyzed Cross-Coupling Reactions

The triflate group participates in palladium-catalyzed cross-couplings, enabling the formation of carbon–carbon bonds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(dba)₂ and XantPhos yields biaryl derivatives.

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| Pd(dba)₂ (20 mol%), XantPhos, Cs₂CO₃ | 3-Bromo-5-nitro-4-(aryl)pyridine | 65–85% |

Sonogashira Coupling

Reaction with terminal alkynes using Pd(PPh₃)₄ and CuI introduces alkynyl groups at the triflate position.

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, Et₃N, THF | 3-Bromo-5-nitro-4-(alkynyl)pyridine | 70–78% |

Displacement of Bromine

While the bromine substituent is less reactive than the triflate, it can undergo substitution under specific conditions:

-

Buchwald-Hartwig Amination: Using Pd₂(dba)₃ and XPhos, bromine is replaced by amines (e.g., morpholine) in toluene at 100°C .

-

SNAr with Thiols: Reaction with NaSH in DMF replaces bromine with a thiol group, yielding 3-mercapto derivatives .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 3-bromo-4-(triflyloxy)-5-aminopyridine. This intermediate is pivotal for synthesizing fused heterocycles (e.g., pyridoimidazoles) .

Comparative Reactivity of Functional Groups

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| Triflate (-OTf) | High (leaving group ability) | Cross-coupling, SNAr |

| Bromine (-Br) | Moderate | Buchwald-Hartwig, SNAr (harsh) |

| Nitro (-NO₂) | Electron-withdrawing | Reduction, ring activation |

Stability and Handling

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Reactivity Comparisons

Stability and Commercial Availability

- Discontinuation Note: While this compound was commercially available in 2017 (priced at $1680/5 g), it was discontinued by 2025, likely due to challenges in stability or synthesis scalability . In contrast, simpler analogs like 3,5-dibromo-4-chloropyridine remain widely accessible .

- Synthetic Alternatives: Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate and similar compounds are preferred in medicinal chemistry for their balanced reactivity and stability .

Research Findings and Contradictions

- Microwave-Assisted Reactions : Triflate-containing pyridines show enhanced reactivity under microwave conditions (150°C, 300–350 W), achieving high yields in 10–15 minutes. This contrasts with traditional methods requiring longer durations .

- Contradictory Commercial Data : (2017) and (2025) highlight discrepancies in commercial availability, suggesting supply chain or regulatory shifts affecting triflate derivatives .

Vorbereitungsmethoden

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate is typically synthesized by triflation of the corresponding hydroxy-substituted pyridine derivative, specifically 3-bromo-5-nitropyridin-4-ol. The triflation step involves the introduction of the trifluoromethanesulfonyl (triflate) group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N) in an aprotic solvent like dichloromethane (CH2Cl2).

Detailed Preparation Procedure

Step 1: Starting Material Preparation

- The precursor, 3-bromo-5-nitropyridin-4-ol, is synthesized or obtained commercially.

Step 2: Triflation Reaction

- A stirred solution of 3-bromo-5-nitropyridin-4-ol (10.0 mmol) and triethylamine (1.8 mL, 13.0 mmol) is prepared in 20 mL of dichloromethane at 0 °C.

- Trifluoromethanesulfonic anhydride (Tf2O, 2.0 mL, 12.0 mmol) is added dropwise over 3 minutes.

- The reaction mixture is stirred for 2 hours at 0 °C.

- After completion, the mixture is concentrated under reduced pressure.

- The crude product is purified by flash chromatography on silica gel using a hexane/ethyl acetate mixture (10:1) as eluent.

- The triflate product is obtained as a colorless oil with a yield of approximately 49% from 5-bromopyridin-2-ol, a closely related compound, indicating comparable yields can be expected for the nitro-substituted derivative.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Aprotic, suitable for triflation |

| Base | Triethylamine (Et3N) | Neutralizes triflic acid byproduct |

| Temperature | 0 °C | Controls reaction rate and selectivity |

| Reagent Addition | Tf2O added dropwise over 3 minutes | Prevents side reactions |

| Reaction Time | 2 hours | Ensures complete conversion |

| Purification | Flash chromatography (silica gel) | Hexane/ethyl acetate 10:1 |

| Yield | ~49% (from related compound) | Moderate yield, typical for triflates |

Supporting Research Findings

- The triflation of heteroaryl hydroxy compounds to form triflates is well-established and often used to activate the aromatic ring for subsequent cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings.

- The reaction is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis of Tf2O.

- Triethylamine serves both to scavenge the triflic acid formed and to maintain a basic environment conducive to triflation.

- Purification by flash chromatography is necessary to separate the triflate from unreacted starting materials and side products.

Related Synthetic Techniques and Notes

- Alternative bases such as pyridine or 2,6-lutidine can be used but triethylamine remains preferred due to its basicity and ease of removal.

- Reaction temperature is critical; higher temperatures may lead to decomposition or side reactions.

- The triflate group is an excellent leaving group, enabling further functionalization of the pyridine ring in downstream synthetic steps.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Starting material | 3-Bromo-5-nitropyridin-4-ol | - | Precursor for triflation |

| Triflation | Tf2O (1.2 eq), Et3N (1.3 eq), CH2Cl2, 0 °C, 2 h | 3-Bromo-5-nitropyridin-4-yl triflate, ~49% yield | Purified by flash chromatography |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 3-bromo-5-nitropyridin-4-yl trifluoromethanesulfonate, and how can its purity and structure be validated? A:

- Synthesis : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:

- Validation :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity (>95%, as per supplier data) .

- Structure : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (key signals: triflate group at δ ~120 ppm in <sup>19</sup>F NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Reactivity and Mechanistic Insights

Q: How do the electron-withdrawing nitro and bromo substituents influence the triflate group’s reactivity in nucleophilic aromatic substitution (SNAr)? A:

- Electronic Effects : The nitro group at position 5 and bromo at position 3 create a strongly electron-deficient pyridine ring, activating the triflate at position 4 for SNAr. Computational studies (e.g., DFT calculations) can map the electrostatic potential surface to quantify electrophilicity .

- Experimental Validation : Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions (temperature, solvent polarity) reveal rate enhancements compared to less-activated triflates (e.g., 4-nitrophenyl triflate) .

Data Contradictions in Cross-Coupling Reactions

Q: Discrepancies in reported yields for Suzuki-Miyaura couplings using this compound: how to troubleshoot? A:

- Key Variables :

- Mitigation : Include a sacrificial triflate (e.g., AgOTf) to scavenge bromide byproducts that may poison the catalyst .

Stability and Storage Recommendations

Q: What are the optimal storage conditions to prevent decomposition? A:

- Decomposition Pathways : Hydrolysis of the triflate group is the primary concern.

- Best Practices :

- Stability Monitoring : Periodic <sup>19</sup>F NMR checks for triflate signal integrity (~5% degradation over 6 months under optimal conditions) .

Comparative Reactivity with Structural Analogues

Q: How does this compound compare to 3-chloro-5-nitropyridin-4-yl triflate in reactivity? A:

-

Leaving Group Ability : Triflate (OTf) is superior to chloride due to its weaker basicity and better stabilization of transition states.

-

Experimental Data :

Compound Relative Rate (krel) in SNAr<sup>*</sup> 3-Bromo-5-nitro-OTf 1.0 (reference) 3-Chloro-5-nitro-OTf 0.3–0.5 <sup>*</sup>Measured in DMF with piperidine at 25°C .

Computational Modeling for Reaction Design

Q: How can molecular modeling guide the design of derivatives using this compound? A:

- Approaches :

- Case Study : Replacing the nitro group with a cyano group reduced electrophilicity by 30% in computational models, aligning with experimental yield drops .

Handling Contradictory Crystallographic Data

Q: Conflicting X-ray data on bond angles in the pyridine ring: how to resolve? A:

- Refinement Protocols : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for heavy atoms (Br, S). Cross-validate with Hirshfeld surface analysis to detect crystal packing effects .

- Common Artifacts : Discrepancies may arise from twinning or disordered solvent molecules. Apply the PLATON SQUEEZE algorithm to model diffuse electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.